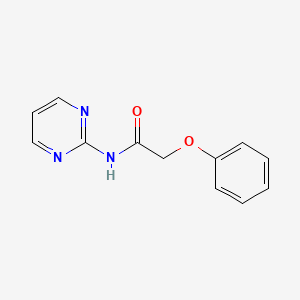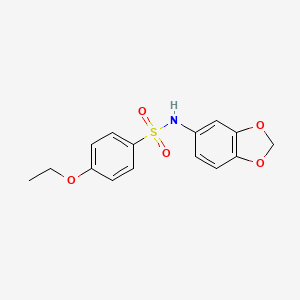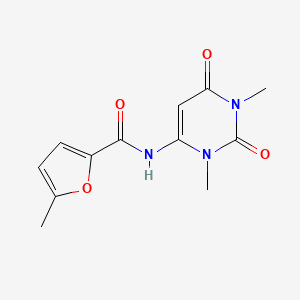
2-phenoxy-N-2-pyrimidinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-2-pyrimidinylacetamide (PPA) is a synthetic compound that has gained significant attention due to its potential applications in scientific research. PPA is a white crystalline powder with a molecular weight of 270.29 g/mol and chemical formula C14H12N2O2.
Applications De Recherche Scientifique
2-phenoxy-N-2-pyrimidinylacetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used as a tool to study the role of different pathways in cellular processes. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. This compound has also been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of anti-viral drugs.
Mécanisme D'action
The mechanism of action of 2-phenoxy-N-2-pyrimidinylacetamide is not fully understood. However, it has been shown to inhibit the activity of the NF-κB pathway by blocking the phosphorylation of IκBα. This results in the inhibition of the translocation of NF-κB to the nucleus, leading to the downregulation of the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the expression of adhesion molecules, such as ICAM-1 and VCAM-1. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, this compound has been shown to have antiviral activity against the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenoxy-N-2-pyrimidinylacetamide has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to have low toxicity, making it safe for use in in vitro and in vivo experiments. However, this compound has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can limit its use in certain research applications.
Orientations Futures
There are several future directions for the research on 2-phenoxy-N-2-pyrimidinylacetamide. One potential direction is the development of this compound-based anti-inflammatory drugs. This compound has been shown to have potent anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. Another future direction is the study of the role of this compound in cancer therapy. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
2-phenoxy-N-2-pyrimidinylacetamide can be synthesized through a multi-step process starting from 2-bromopyrimidine. The synthesis involves the reaction of 2-bromopyrimidine with sodium hydride to form 2-pyrimidinylacetonitrile, which is then reacted with phenoxyacetic acid to yield this compound. The purity of this compound can be enhanced through recrystallization and purification techniques.
Propriétés
IUPAC Name |
2-phenoxy-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11(15-12-13-7-4-8-14-12)9-17-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEPYFAZVQKULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5865688.png)
![2-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5865699.png)
![methyl 3-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5865705.png)

![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5865720.png)
![N-[2-(butyrylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5865730.png)

![4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5865747.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5865750.png)
![2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5865751.png)


![3-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5865785.png)